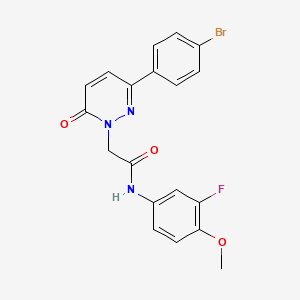

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluoro-4-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(3-fluoro-4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrFN3O3/c1-27-17-8-6-14(10-15(17)21)22-18(25)11-24-19(26)9-7-16(23-24)12-2-4-13(20)5-3-12/h2-10H,11H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYCLYATAHIBOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrFN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluoro-4-methoxyphenyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C18H17BrN2O3

- Molecular Weight : 396.24 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The bromophenyl and methoxyphenyl groups enhance the binding affinity and selectivity towards these targets, potentially modulating various biological pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding : It may interact with neurotransmitter receptors, influencing signaling pathways associated with neurological functions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting tumor growth factors.

Antimicrobial Effects

Preliminary studies suggest that the compound has antimicrobial activity against various bacterial strains. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

Neuroprotective Effects

Given its potential interaction with neurotransmitter receptors, this compound may offer neuroprotective benefits. Research is ongoing to determine its efficacy in models of neurodegenerative diseases.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of tumor cell proliferation in breast cancer cell lines when treated with the compound. |

| Study 2 | Reported antimicrobial activity against E. coli and S. aureus, suggesting potential for development as an antibiotic agent. |

| Study 3 | Showed protective effects on neuronal cells under oxidative stress conditions, indicating possible applications in neuroprotection. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent variations:

Key Observations:

- Substituent Position and Selectivity : The 3-methoxybenzyl group in the FPR2 agonist (Table Row 1) confers specificity for FPR2 over FPR1, while 4-methoxybenzyl analogues act as mixed ligands . The target compound’s 4-bromophenyl and 3-fluoro-4-methoxyphenyl groups may similarly modulate receptor selectivity.

- The target compound’s fluorine atom introduces electronegativity, possibly improving hydrogen bonding and metabolic stability .

- Methoxy vs. Methylthio : Methylthio groups (Row 2) increase lipophilicity compared to methoxy, which may reduce solubility but enhance binding to hydrophobic pockets .

Pharmacological Activity Comparisons

FPR2 Agonism

- The compound N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (Row 1) activates FPR2, inducing calcium mobilization and chemotaxis in neutrophils at nanomolar concentrations .

- The 3-fluoro group may enhance binding affinity due to its electron-withdrawing nature .

Anti-inflammatory Potential

- Pyridazinones with 4-(methylthio)benzyl groups (Row 2) show anti-inflammatory activity in preclinical models, though exact mechanisms remain unclear .

- Target Compound : The 4-methoxy group on the acetamide may confer similar anti-inflammatory effects, as methoxy substituents are common in COX-2 inhibitors .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide | 2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide |

|---|---|---|---|

| Molecular Weight | ~416–420 g/mol (estimated) | 456.33 g/mol | 416.2 g/mol |

| LogP (Predicted) | ~3.5 (moderate lipophilicity) | ~3.8 | ~3.4 |

| Solubility | Moderate (methoxy enhances polarity) | Low (methylthiobenzyl increases lipophilicity) | Moderate (fluoro and methyl balance polarity) |

Key Insights:

- Methoxy vs. Methylthio : The methoxy group in the target compound likely enhances aqueous solubility relative to methylthio-containing analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.